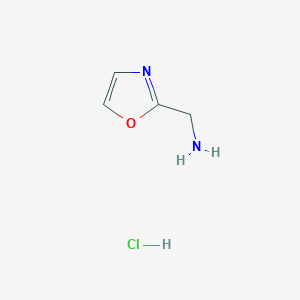

Oxazol-2-ylmethanamine hydrochloride

説明

Oxazol-2-ylmethanamine hydrochloride (CAS: 1041053-44-4) is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol . It consists of an oxazole ring substituted at the 2-position with an aminomethyl group, which is protonated as a hydrochloride salt. This compound is a primary amine derivative, making it a versatile building block in pharmaceutical, agrochemical, and specialty chemical synthesis. Its amine functionality enables participation in nucleophilic reactions, such as amide bond formation or Schiff base generation, critical for constructing drug intermediates .

Key applications include:

Structure

3D Structure of Parent

特性

IUPAC Name |

1,3-oxazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJMSYXLHSSGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041053-44-4 | |

| Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural and Electronic Differences

- Positional Isomerism: The 2-yl and 5-yl oxazole isomers (e.g., Oxazol-5-ylmethanamine hydrochloride) exhibit identical molecular formulas but differ in electronic environments.

- Substituent Effects : Methyl groups (e.g., in (2-Methyloxazol-5-yl)methanamine) increase lipophilicity (logP ~1.2 estimated), improving membrane permeability but possibly reducing aqueous solubility .

- Heterocyclic Modifications : Replacement of oxazole with benzoxazole (e.g., Benzo[d]this compound) introduces aromaticity, enhancing stability and π-π stacking interactions, which are advantageous in materials science .

- Thiophene Incorporation : The thiophene-substituted analog introduces sulfur, altering electronic density and metabolic pathways. Thiophene’s electron-rich nature may enhance binding to metalloenzymes or confer redox activity .

Physicochemical and Stability Profiles

- Methyl or aromatic substituents (e.g., benzoxazole) increase logP, reducing solubility but improving lipid bilayer penetration .

- Stability : this compound degrades under light/heat, producing hazardous gases (e.g., HCl, COx) upon decomposition . Benzoxazole derivatives exhibit higher thermal stability due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。